Ethyl 2-(spiro[2.3]hexan-4-yl)acetate
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Overview
Description
Ethyl 2-(spiro[2.3]hexan-4-yl)acetate is a chemical compound characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(spiro[2.3]hexan-4-yl)acetate typically involves the reaction of cyclopropane derivatives with ethyl acetate under specific conditions. One common method includes the use of a cyclopropane precursor, such as 1-acetyl-1-carboxycyclopropane, which undergoes a reaction with ethyl acetate in the presence of a base like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or green solvents may be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(spiro[2.3]hexan-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-(spiro[2.3]hexan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacokinetic properties.
Mechanism of Action
The mechanism of action of ethyl 2-(spiro[2.3]hexan-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spiro[cyclopropane-1,9’-fluorene]: Used in the synthesis of drug-like molecules and functional materials.
Uniqueness
Ethyl 2-(spiro[2.3]hexan-4-yl)acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl 2-spiro[2.3]hexan-6-ylacetate |
InChI |
InChI=1S/C10H16O2/c1-2-12-9(11)7-8-3-4-10(8)5-6-10/h8H,2-7H2,1H3 |
InChI Key |
CNIYZGBNTNMCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC12CC2 |
Origin of Product |
United States |
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